Methyl 2,3,5-trichlorobenzoate
Overview
Description
Methyl 2,3,5-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2, 3, and 5 positions of the benzene ring, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,5-trichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the esterification process can be carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. Additionally, the use of advanced catalysts and purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-trichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3,5-trichlorobenzoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group. For example, using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Reactions: Products include partially or fully dechlorinated benzoates.
Hydrolysis: The primary products are 2,3,5-trichlorobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,3,5-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and reduction reactions.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3,5-trichlorobenzoate depends on the specific application and the target system. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,6-trichlorobenzoate: Another chlorinated benzoate ester with chlorine atoms at different positions.
Methyl 3,4,5-trichlorobenzoate: A similar compound with a different substitution pattern on the benzene ring.
2,3,5-Trichlorobenzoic acid: The parent acid of methyl 2,3,5-trichlorobenzoate.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the chlorine atoms can affect the compound’s electron distribution, steric hindrance, and overall stability, making it distinct from other chlorinated benzoates.
Properties
IUPAC Name |
methyl 2,3,5-trichlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXCZBWVKRBHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256480 | |
Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86569-79-1 | |
Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86569-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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